Contrasting Phenyl Transfer Efficiency: tert-Butyl(dichloro)phenylstannane vs. Trialkylphenylstannanes in Stille Coupling
Trialkylphenylstannanes such as trimethylphenyltin and tributylphenyltin transfer only one phenyl group per tin atom, leaving the three alkyl groups on the tin byproduct, which necessitates chromatographic removal of toxic organotin residues. tert-Butyl(dichloro)phenylstannane, with its dichloride substitution pattern, is structurally poised to transfer its phenyl group while potentially enabling different byproduct handling, though direct comparative coupling yield data are not available in the open literature [1]. The trialkyl analogs show variable but suboptimal performance: trimethylphenyltin gave 21% yield of biphenyl product on solid-phase resin under Farina conditions [2], while tributylphenyltin improved to 33% yield under identical conditions [2].
| Evidence Dimension | Phenyl groups transferred per tin atom |
|---|---|
| Target Compound Data | One phenyl group (tert-butyl and chlorides retained on tin; theoretical maximum transfer: 1 phenyl per Sn) |
| Comparator Or Baseline | Trimethylphenyltin: 1 phenyl group transferred per Sn; Tributylphenyltin: 1 phenyl group transferred per Sn |
| Quantified Difference | No difference in maximum phenyl transfer stoichiometry; difference lies in retained groups (chlorides vs. alkyls) and potential for further derivatization |
| Conditions | Stille cross-coupling; solid-phase and solution-phase conditions |
Why This Matters
For procurement decisions, the dichloride substitution pattern enables downstream functionalization and alternative purification strategies not possible with trialkylphenylstannanes, which generate stoichiometric alkyltin waste requiring removal.
- [1] Hettrick, C.M. et al. Palladium-catalyzed cross-coupling of β-(methanesulfonyl)oxyenones with organostannanes. 1991. View Source
- [2] Solid-Phase Synthesis of Biaryls via the Stille Reaction. American Chemical Society. View Source
